Cas no 936-05-0 (HMMNI)

HMMNI structure
HMMNI structure
Produktname:HMMNI
CAS-Nr.:936-05-0
MF:C5H7N3O3
MW:157.127380609512
MDL:MFCD00159675
CID:40335
PubChem ID:557356

HMMNI Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol
    • HMMNI
    • 2-Hydroxymethyl-1-methyl-5-nitroimidazole
    • (1-METHYL-5-NITRO-1H-IMIDAZOL-2-YL)-METHANOL
    • 1-Methyl-5-nitro-1H-imidazole-2-methanol
    • Hydroxy Dimetridazole
    • 1-Methyl-5-nitroimidazole-2-methanol
    • Imidazole-2-methanol,1-methyl-5-nitro- (7CI,8CI)
    • 1-Methyl-2-hydroxymethyl-5-nitroimidazole
    • 1-Methyl-5-nitro-2-imidazolemethanol
    • Imidazole-2-methanol, 1-methyl-5-nitro-
    • 1H-Imidazole-2-methanol, 1-methyl-5-nitro-
    • (1-methyl-5-nitroimidazol-2-yl)methanol
    • D4DG80JB2E
    • JSAQDPJIVQMBAY-UHFFFAOYSA-N
    • AK115524
    • Hydroxydimetridrazole
    • dimetridazole-2-hydroxy
    • 2-Hydroxymethyl-1-methyl-5-nitro-1H-im
    • 1-Methyl-5-nitro-1H-imidazole-2-methanol (ACI)
    • Imidazole-2-methanol, 1-methyl-5-nitro- (7CI, 8CI)
    • Hydroxydimetridazole
    • AKOS006281636
    • DS-4120
    • BRN 0744944
    • SB40075
    • 5-23-10-00550 (Beilstein Handbook Reference)
    • NS00000152
    • EINECS 213-312-9
    • DB-080695
    • 1-Methyl-2-(hydroxymethyl)-5-nitroimidazole
    • SY056599
    • 1-methyl-5-nitro-2-hydroxymethylimidazole
    • CHEMBL289777
    • UNII-D4DG80JB2E
    • HMMNI, VETRANAL(TM), analytical standard
    • (1-methyl-5-nitro-1h-imidazo-2-yl)-methanol
    • 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole
    • 936-05-0
    • H1439
    • Dimetridazole-2-hydroxy 100 microg/mL in Acetone
    • (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol #
    • EN300-2914414
    • MFCD00159675
    • HY-W008216
    • SCHEMBL1978635
    • Z1198151487
    • F17037
    • AKOS040755878
    • 1-methyl-2-hydroxymethyl-5-nitro-imidazole
    • CS-W008216
    • MDL: MFCD00159675
    • Inchi: 1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3
    • InChI-Schlüssel: JSAQDPJIVQMBAY-UHFFFAOYSA-N
    • Lächelt: [O-][N+](C1N(C)C(CO)=NC=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 157.04900
  • Monoisotopenmasse: 157.048741
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 158
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topologische Polaroberfläche: 83.9

Experimentelle Eigenschaften

  • Dichte: 1.4890 (rough estimate)
  • Schmelzpunkt: 115.0 to 119.0 deg-C
  • Siedepunkt: 422.2°C at 760 mmHg
  • Flammpunkt: 188.5±22.3 °C
  • Brechungsindex: 1.6190 (estimate)
  • PSA: 83.87000
  • LogP: 0.34380
  • Dampfdruck: 0.0±0.9 mmHg at 25°C

HMMNI Sicherheitsinformationen

HMMNI Zolldaten

  • HS-CODE:2933290090
  • Zolldaten:

    China Zollkodex:

    2933290090

    Übersicht:

    293309090. Andere Verbindungen mit nicht verschmolzenem Imidazolring in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    293309090. andere Verbindungen, die einen nicht verwendeten Imidazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

HMMNI Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-W008216-100mg
HMMNI
936-05-0 99.76%
100mg
¥100 2024-04-16
abcr
AB443365-5 g
(1-Methyl-5-nitro-1H-imidazol-2-yl)methanol; .
936-05-0
5g
€187.70 2022-03-24
ChemScence
CS-W008216-100g
HMMNI
936-05-0 98.62%
100g
$912.0 2022-04-26
Chemenu
CM187180-5g
(1-Methyl-5-nitro-1H-imidazol-2-yl)-methanol
936-05-0 95%+
5g
$103 2024-07-19
Chemenu
CM187180-25g
(1-Methyl-5-nitro-1H-imidazol-2-yl)-methanol
936-05-0 95%+
25g
$360 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X15305-5g
HMMNI
936-05-0 98%
5g
¥312.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X15305-1g
HMMNI
936-05-0 98%
1g
¥85.0 2024-07-18
Enamine
EN300-2914414-100.0g
(1-methyl-5-nitro-1H-imidazol-2-yl)methanol
936-05-0 95.0%
100.0g
$463.0 2025-03-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71998-50mg
Hydroxy Dimetridazole
936-05-0 98%
50mg
¥4898.00 2022-04-26
TRC
H825245-10mg
Hydroxy Dimetridazole
936-05-0
10mg
$ 108.00 2023-09-07

HMMNI Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  rt; 20 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  1 h, rt
Referenz
Hypoxia-activated prodrugs for treating cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Reaktionsbedingungen
Referenz
1-Alkyl-2-hydroxymethyl-5-nitroimidazoles
, Federal Republic of Germany, , ,

Synthetic Routes 3

Reaktionsbedingungen
Referenz
Design, synthesis and evaluation of imidazolylmethyl carbamate prodrugs of alkylating agents
Hay, Michael P.; Wilson, William R.; Denny, William A., Tetrahedron, 2000, 56(4), 645-657

Synthetic Routes 4

Reaktionsbedingungen
Referenz
Radical-nucleophilic substitution (SRN1) reactions. Part 5. Anions of nitroimidazoles in SRN1 and oxidative addition reactions
Adebayo, Adelaide T. O. M.; Bowman, W. Russell; Salt, W. G., Journal of the Chemical Society, 1987, (12), 2819-27

Synthetic Routes 5

Reaktionsbedingungen
Referenz
Chemotherapeutically active nitro compounds. 4.5-Nitroimidazoles. Part III
Winkelmann, E.; Raether, W., Arzneimittel-Forschung, 1978, 28(5), 739-49

Synthetic Routes 6

Reaktionsbedingungen
1.1 Solvents: Water ;  2.5 h, 130 °C; 6.6 h, 140 °C
Referenz
Nitroreductase-mediated release of inhibitors of Lysine-Specific Demethylase 1 (LSD1) from prodrugs in transfected acute myeloid leukaemia cells
Herrlinger, Eva-Maria; Hau, Mirjam; Redhaber, Desiree Melanie; Greve, Gabriele; Willmann, Dominica; et al, ChemRxiv, 2019, 1, 1-48

Synthetic Routes 7

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide
Referenz
Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity
Miyamoto, Yukiko; Kalisiak, Jaroslaw; Korthals, Keith; Lauwaet, Tineke; Cheung, Dae Young; et al, Proceedings of the National Academy of Sciences of the United States of America, 2013, 110(43), 17564-17569

Synthetic Routes 8

Reaktionsbedingungen
Referenz
Synthesis of cytotoxic nucleoside analogs and their use as prodrugs in the treatment of cell proliferation disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen
Referenz
Synthesis of antiprotozoal ronidazole
Ni, Zhong; Zhang, Wenlan; Fu, Juan; Wang, Shushan, Yiyao Gongye, 1986, 17(9), 397-8

Synthetic Routes 10

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ;  48 h, 110 °C
Referenz
2,4-Disubstituted 5-Nitroimidazoles Potent against Clostridium difficile
Spitz, Cedric; Mathias, Fanny; Pechine, Severine; Doan, Tri Hanh Dung; Innocent, Jean; et al, ChemMedChem, 2019, 14(5), 561-569

Synthetic Routes 11

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ;  48 h, 140 °C
Referenz
Compounds containing 2-substituted imidazole ring for treatment against human African trypanosomiasis
Samant, Bhupesh S.; Sukhthankar, Mugdha G., Bioorganic & Medicinal Chemistry Letters, 2011, 21(3), 1015-1018

Synthetic Routes 12

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ;  48 h, 140 °C
Referenz
Synthesis and Biological Activity of Nitro Heterocycles Analogous to Megazol, a Trypanocidal Lead
Chauviere, Gerard; Bouteille, Bernard; Enanga, Bertin; de Albuquerque, Cristina; Croft, Simon L.; et al, Journal of Medicinal Chemistry, 2003, 46(3), 427-440

Synthetic Routes 13

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ;  24 h, 100 °C
Referenz
Preparation of N-protected amines as antitumor prodrugs
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ;  48 h, 130 °C
Referenz
Environmentally-friendly synthesizing method of Ronidazole and its deuterated derivative
, China, , ,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  cooled; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Compound derived from Tripterygium wilfordii, and application thereof
, China, , ,

Synthetic Routes 16

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide
Referenz
Expanded therapeutic potential in nitroheteroaryl antimicrobials
, World Intellectual Property Organization, , ,

Synthetic Routes 17

Reaktionsbedingungen
Referenz
Phosphoramidate alkylator prodrugs and their preparation, pharmacokinetics and use in the treatment of cancer and hyperproliferative diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reaktionsbedingungen
Referenz
1-Alkyl-2-(pyridylthiomethyl)-5-nitroimidazoles
, Federal Republic of Germany, , ,

Synthetic Routes 19

Reaktionsbedingungen
1.1 Solvents: Water ;  5 h, 0.2 MPa, rt → 130 °C
Referenz
Process for the preparation of hydroxydimetridazole via addition reaction of 1-methyl-5-nitroimidazole with formaldehyde in water
, China, , ,

Synthetic Routes 20

Reaktionsbedingungen
Referenz
Synthesis and schistosomicidal activity of 4-methyl-5-(arylvinyl)-1,2-dithiole-3-thiones
Abdaly, Fouad; Vaccher, Claude; Berthelot, Pascal; Debaert, Michel; Luyckx, Michel; et al, Farmaco, 1991, 46(1), 63-73

HMMNI Raw materials

HMMNI Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:936-05-0)HMMNI
A859720
Reinheit:99%/99%
Menge:25g/100g
Preis ($):270.0/801.0